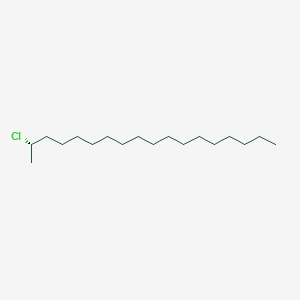

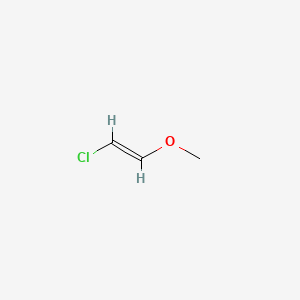

1-Chloro-2-methoxyethylene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これは、エチレン骨格に塩素原子とメトキシ基が結合したハロゲン化エーテルです

2. 製法

合成経路と反応条件

1-クロロ-2-メトキシエチレンは、いくつかの方法で合成することができます。一般的な方法の1つは、硫酸などの強酸触媒の存在下で、2-クロロエタノールとメタノールを反応させることです。 反応は中間体の生成を経て進行し、その後脱水反応が起こり、目的の生成物が得られます .

工業的製造方法

1-クロロ-2-メトキシエチレンの工業的製造は、通常、蒸留塔を備えた反応器中で、2-クロロエタノールとメタノールを連続的に反応させる方法で行われます。 反応混合物を特定の温度に加熱し、生成物を連続的に蒸留して高純度を達成します .

準備方法

Synthetic Routes and Reaction Conditions

1-Chloro-2-methoxyethylene can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the continuous reaction of 2-chloroethanol with methanol in a reactor equipped with a distillation column. The reaction mixture is heated to a specific temperature, and the product is continuously distilled off to achieve high purity .

化学反応の分析

反応の種類

1-クロロ-2-メトキシエチレンは、次のような様々な化学反応を起こします。

置換反応: 塩素原子は、水酸化物イオンなどの他の求核剤によって置換され、2-メトキシエタノールを生成することができます.

一般的な試薬と条件

置換: 水性またはアルコール性溶液中の水酸化ナトリウムまたは水酸化カリウム。

酸化: 酸性または中性条件下での過マンガン酸カリウムまたは三酸化クロム。

生成される主な生成物

置換: 2-メトキシエタノール

酸化: 対応するアルデヒドまたは酸

4. 科学研究における用途

1-クロロ-2-メトキシエチレンは、科学研究でいくつかの用途があります。

科学的研究の応用

1-Chloro-2-methoxyethylene has several applications in scientific research:

作用機序

1-クロロ-2-メトキシエチレンの作用機序には、特定の分子標的および経路との相互作用が関与しています。この化合物は、DNA、タンパク質、酵素などの生物学的分子における求核性部位と反応するアルキル化剤として作用することができます。 この相互作用は、共有結合の形成につながることがあり、これらの分子の生物学的活性の修飾につながります .

6. 類似の化合物との比較

類似の化合物

- 1-クロロ-2-メトキシエタン

- 2-クロロエタノール

- 2-メトキシエタノール

- 1,2-ジメトキシエタン

独自性

1-クロロ-2-メトキシエチレンは、エチレン骨格に塩素原子とメトキシ基が結合していることから独特です。 この構造的特徴は、独特の化学反応性と特性を与え、有機合成や工業プロセスにおける特定の用途に価値があります .

類似化合物との比較

Similar Compounds

- 1-Chloro-2-methoxyethane

- 2-Chloroethanol

- 2-Methoxyethanol

- 1,2-Dimethoxyethane

Uniqueness

1-Chloro-2-methoxyethylene is unique due to its combination of a chlorine atom and a methoxy group attached to an ethylene backbone. This structural feature imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes .

特性

CAS番号 |

34844-03-6 |

|---|---|

分子式 |

C3H5ClO |

分子量 |

92.52 g/mol |

IUPAC名 |

(E)-1-chloro-2-methoxyethene |

InChI |

InChI=1S/C3H5ClO/c1-5-3-2-4/h2-3H,1H3/b3-2+ |

InChIキー |

QBMJPHAEZNVUOH-NSCUHMNNSA-N |

異性体SMILES |

CO/C=C/Cl |

正規SMILES |

COC=CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。